(4-Iodo-6-methoxypyridin-3-YL)methanol
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Overview
Description
(4-Iodo-6-methoxypyridin-3-YL)methanol is a chemical compound with the molecular formula C7H8INO2 and a molecular weight of 265.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the fourth position, a methoxy group at the sixth position, and a hydroxymethyl group at the third position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Iodo-6-methoxypyridin-3-YL)methanol typically involves the iodination of a methoxypyridine derivative followed by the introduction of a hydroxymethyl group. One common method includes the following steps:
Iodination: The starting material, 6-methoxypyridine, is subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is typically carried out in an organic solvent like acetic acid at a temperature range of 0-25°C.
Hydroxymethylation: The iodinated product is then reacted with formaldehyde in the presence of a base such as sodium hydroxide to introduce the hydroxymethyl group at the third position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure precise control over reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Iodo-6-methoxypyridin-3-YL)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium azide in dimethylformamide at 50-80°C.
Major Products Formed
Oxidation: (4-Iodo-6-methoxypyridin-3-YL)carboxylic acid.
Reduction: (4-Hydro-6-methoxypyridin-3-YL)methanol.
Substitution: (4-Azido-6-methoxypyridin-3-YL)methanol.
Scientific Research Applications
(4-Iodo-6-methoxypyridin-3-YL)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of (4-Iodo-6-methoxypyridin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and methoxy group play crucial roles in binding to these targets, while the hydroxymethyl group can undergo further chemical modifications to enhance the compound’s activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-4-methoxypyridine: Similar structure but lacks the hydroxymethyl group.
4-Iodo-3-methoxypyridine: Similar structure but with different positions of the methoxy and hydroxymethyl groups.
6-Iodo-4-methoxypyridine: Similar structure but with different positions of the iodine and methoxy groups.
Uniqueness
(4-Iodo-6-methoxypyridin-3-YL)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group at the third position allows for further chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-iodo-6-methoxypyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-11-7-2-6(8)5(4-10)3-9-7/h2-3,10H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVSUTNVOBLBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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